molecular formula C16H12FN3OS B2802496 N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide CAS No. 685109-12-0

N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide

Cat. No.: B2802496
CAS No.: 685109-12-0
M. Wt: 313.35
InChI Key: HXIHZEQKVTVRKS-UHFFFAOYSA-N
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Description

N'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide (CAS 685109-12-0) is a fluorinated organic compound with the molecular formula C16H12FN3OS and a molecular weight of 313.35 g/mol . This benzohydrazide derivative features a core 1,3-thiazole ring substituted with a 4-fluorophenyl group, a common pharmacophore in medicinal chemistry. The compound is characterized by its SMILES structure: O=C(NNC1=NC(C2=CC=C(F)C=C2)=CS1)C3=CC=CC=C3 . While specific biological data for this exact compound is limited in the public domain, its molecular framework is of significant research interest. Structurally related 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been identified as promising scaffolds in the investigation of antidiabetic agents . These analogues exhibit potent alpha-amylase inhibition and antiglycation activity in biochemical assays . For instance, one close analogue (compound 3h) demonstrated an IC50 value of 5.14 ± 0.03 μM against α-amylase, surpassing the potency of the standard acarbose . Molecular docking studies suggest that such compounds inhibit the α-amylase enzyme through various binding interactions, including pi-pi stacking, hydrogen bonding, and van der Waals forces within the enzyme's active site . This makes this compound a valuable chemical tool for researchers exploring new enzyme inhibitors and developing potential therapeutic agents for diabetes management. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-13-8-6-11(7-9-13)14-10-22-16(18-14)20-19-15(21)12-4-2-1-3-5-12/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHZEQKVTVRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with benzenecarbohydrazide under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets.

    Biology: In biological research, the compound has been used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzohydrazide derivatives differ in substituents on the thiazole ring, hydrazide linkage modifications, or additional functional groups. Below is a detailed comparison of biological activities, structural features, and pharmacological profiles:

Antimicrobial Activity

Compound Name Structure Activity (MIC/IC₅₀) Key Findings Reference
N'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide Thiazole with 4-fluorophenyl Not explicitly reported (inferred from analogs) Predicted to exhibit moderate antimicrobial activity due to thiazole’s electron-rich nature enhancing membrane disruption .
4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide (147) Benzimidazole + fluorophenyl MIC = 12.5–25 µM (antibacterial) Superior activity attributed to benzimidazole’s planar structure, enabling DNA intercalation .
2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives Bromo-methoxy substitution on benzohydrazide IC₅₀ = 0.8–30 µM (antifungal) Bromine enhances electronegativity, improving binding to fungal cytochrome P450 .

Anticancer Activity

Compound Name Structure Activity (IC₅₀) Mechanism Reference
5a (4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) Benzimidazole + dichlorophenyl 0.0316 µM (lung cancer) Disrupts tubulin polymerization; chlorine atoms enhance cytotoxicity .
5c (4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide) Methoxybenzylidene substitution 0.06 µM (lung cancer) Methoxy group improves solubility and mitochondrial targeting .
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) Isoindole dione + ethoxyphenyl IC₅₀ = 4.8 × 10³ L/mol (anti-inflammatory) Binds to bovine serum albumin (BSA) via hydrophobic interactions, enhancing bioavailability .

Structural and Functional Insights

  • Thiazole vs. Benzimidazole : Thiazole-based derivatives (e.g., This compound ) exhibit moderate enzymatic inhibition due to sulfur’s electron-withdrawing effects, whereas benzimidazole analogs (e.g., 147 ) show stronger DNA intercalation due to aromatic planararity .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability and metabolic stability compared to chlorine, which increases cytotoxicity but may elevate toxicity risks .
  • Hydrazide Modifications : Substituents like bromine or methoxy groups (e.g., 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide ) enhance target specificity by modulating electronic and steric properties .

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via condensation of 4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazide with benzoyl chloride, analogous to methods for 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide .
  • Pharmacokinetics: Fluorinated derivatives like this compound exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs .
  • Toxicity : Chlorophenyl-substituted compounds (e.g., 5a ) show higher cytotoxicity but also greater hepatotoxicity risks than fluorophenyl derivatives .

Biological Activity

N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a fluorophenyl group and a benzohydrazide moiety. Its molecular formula is C11H9FN4SC_{11}H_{9}FN_{4}S, with a molecular weight of approximately 236.27 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. It has shown selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported range from 15.625 to 125 μM, indicating its effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432Bactericidal activity

Anti-biofilm Activity

The compound has also demonstrated significant anti-biofilm activity against MRSA and Staphylococcus epidermidis, which are notorious for their ability to form biofilms that contribute to chronic infections. The biofilm minimum inhibitory concentration (MBIC) values indicate that it is effective at concentrations lower than those required for planktonic cells, suggesting a unique mechanism that targets biofilm formation specifically .

Table 2: Anti-biofilm Activity

Bacterial StrainMBIC (μg/mL)Comparison with Ciprofloxacin (MBIC μM)
MRSA62.216 - 124.4320.381
Staphylococcus epidermidis31.108 - 62.2160.381

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and nucleic acid production pathways. This multi-target approach may enhance its efficacy against resistant strains .

Case Studies

In a recent study, the compound was tested against clinical isolates of MRSA and showed promising results in reducing biofilm formation by up to 90%. This indicates potential for use in treating chronic infections associated with biofilms, which are often resistant to conventional antibiotics .

Q & A

Q. Table 1: Representative Synthetic Protocols

StepReagents/ConditionsPurposeYield (%)Reference
1Benzohydrazide + 4-(4-fluorophenyl)thiazole-2-amine, reflux in EtOHCore structure formation65–75
2Chloroethane, NaOH, 100°CEthoxy group introduction50–60
33-Nitroaniline, glacial acetic acid, refluxNitro-substituted derivative45–55

How is structural characterization of this compound performed?

Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Confirms presence of C=O (1650–1700 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–F (1100–1200 cm⁻¹) bonds .
    • NMR : ¹H NMR signals for aromatic protons (δ 6.8–8.0 ppm), thiazole protons (δ 7.2–7.5 ppm), and hydrazide NH (δ 10–11 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing motifs .

What biological activities have been reported for this compound and its derivatives?

Basic Research Question
Derivatives exhibit diverse bioactivities:

  • Antimicrobial : 2-Bromo-5-methoxy analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli .
  • Anticancer : IC₅₀ values of 10–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Analgesic : In vivo models (e.g., acetic acid-induced writhing) show 40–60% pain reduction at 50 mg/kg doses .

Q. Methodological Approach :

  • Synthesize analogs with systematic substituent variations.
  • Test in parallel bioassays and correlate activities with Hammett constants or logP values .

What crystallographic methods are used for structural determination?

Advanced Research Question

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Refinement : SHELXL refines structures with R-factors < 0.05. Hydrogen bonds and π-π interactions stabilize crystal packing .
  • Validation : PLATON checks for voids and twinning; CCDC deposition ensures reproducibility .

How can researchers resolve contradictions in biological data across studies?

Advanced Research Question
Discrepancies arise from assay conditions or structural variations:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Structural Confounders : Compare substituent effects (e.g., 2-bromo vs. 2-methoxy analogs) .
  • Statistical Analysis : Use ANOVA or multivariate regression to isolate key variables .

What computational methods predict molecular targets for this compound?

Advanced Research Question

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., MAPK1) or tubulin .
  • Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond acceptors near the thiazole ring) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

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